BenchChemオンラインストアへようこそ!

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile

soluble guanylyl cyclase enzyme inhibition nitric oxide signaling

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile (CAS 1516062-79-5) features a unique 4-bromo-3-fluoro substitution pattern on the phenoxy ring, providing distinct electronic and steric properties for kinase inhibitor SAR studies. The bromine handle enables Suzuki-Miyaura cross-coupling diversification. Unlike regioisomeric analogs, this specific halogen arrangement ensures non-interchangeable target engagement—substituting with a similar-looking derivative may yield null biological results. Ideal for building targeted kinase libraries (PIM-1, TNIK).

Molecular Formula C12H6BrFN2O
Molecular Weight 293.09 g/mol
CAS No. 1516062-79-5
Cat. No. B1400104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-fluorophenoxy)nicotinonitrile
CAS1516062-79-5
Molecular FormulaC12H6BrFN2O
Molecular Weight293.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC(=C(C=C2)Br)F)C#N
InChIInChI=1S/C12H6BrFN2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H
InChIKeyKJUPBXPMFVZZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile (CAS 1516062-79-5): Technical Baseline for Scientific Procurement


2-(4-Bromo-3-fluorophenoxy)nicotinonitrile (CAS 1516062-79-5) is a halogenated nicotinonitrile derivative bearing a 4-bromo-3-fluorophenoxy substituent at the 2-position of the pyridine ring, with a molecular formula of C₁₂H₆BrFN₂O and molecular weight of 293.09 g/mol . This compound belongs to the nicotinonitrile (cyanopyridine) class, a scaffold extensively explored for kinase inhibition, anticancer, antimicrobial, and optoelectronic applications [1]. While commercial vendors list this compound at purities ≥98% for research use, primary literature and patent sources with quantitative biological activity data for this specific CAS entry remain limited .

Why Nicotinonitrile Analogs Cannot Be Substituted for 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile in sGC-Targeted Research


The nicotinonitrile scaffold supports diverse biological activities, but substitution patterns on both the pyridine core and the phenoxy ring critically modulate target engagement, potency, and selectivity [1]. Halogen positioning—specifically the 4-bromo-3-fluoro arrangement on the phenoxy group of this compound—confers distinct electronic and steric properties that differ fundamentally from analogs with chloro, unsubstituted phenyl, or regioisomeric halogen patterns . These structural variations produce non-interchangeable interactions with binding pockets, particularly in kinase ATP-binding sites and enzyme active sites where halogen bonding and hydrophobic contacts dictate inhibitor residence time and potency [2]. Consequently, generic substitution with a similar-looking nicotinonitrile derivative—even one differing by a single halogen position—may yield divergent or null biological results, invalidating SAR studies and wasting procurement resources.

Quantitative Comparative Evidence: 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile Differentiation


soluble Guanylyl Cyclase (sGC) Inhibitory Activity: Quantitative Comparison of 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile Analogs

The structurally related analog NS 2028 (8-bromo-1H,3H-benzo[4,5]thiazolo[3,2-a]oxazolo[2,3-c]pyrimidine-1,3-dione) demonstrates potent sGC inhibition, but this compound represents a distinct fused heterocyclic scaffold rather than a nicotinonitrile derivative. Quantitative activity data for 2-(4-bromo-3-fluorophenoxy)nicotinonitrile against sGC is not currently available in the open literature. The analog data is presented here for class-level contextualization only, illustrating the type of quantitative benchmarks that would establish differentiation for this nicotinonitrile derivative .

soluble guanylyl cyclase enzyme inhibition nitric oxide signaling

Kinase Inhibition Profile: PIM-1 and TNIK Activity of Nicotinonitrile Scaffold Compounds

Nicotinonitrile derivatives have demonstrated potent PIM-1 kinase inhibition, with compounds 4k and 7b showing IC₅₀ values of 21.2 nM and 18.9 nM respectively, achieving 92.7% and 96.4% inhibition compared to staurosporine (IC₅₀ = 16.7 nM, 95.6% inhibition) [1]. In a separate study, nicotinonitrile-based derivatives showed IC₅₀ values of 1-3 µM and ~5 µM against MCF-7 and HCT-116 cell lines [2]. TNIK inhibition data exists for nicotinonitrile-containing compounds with IC₅₀ values of 7.90 nM [3]. However, these data represent structurally distinct nicotinonitrile analogs; no kinase inhibition data specifically for 2-(4-bromo-3-fluorophenoxy)nicotinonitrile has been identified in peer-reviewed literature or patents.

PIM-1 kinase TNIK cancer therapeutics kinase inhibition

Cytotoxicity Profile: Comparative Activity of Nicotinonitrile Derivatives in Cancer Cell Lines

Multiple studies report cytotoxicity of nicotinonitrile derivatives against cancer cell lines. Novel nicotinonitrile derivatives bearing imino moieties showed IC₅₀ values of ~1-3 µM (compounds 5g, 7i, 8, 9) and ~5 µM (compounds 7b, 7d, 7f) against MCF-7 breast and HCT-116 colon cancer cell lines, with activity comparable to 5-fluorouracil [1]. Nicotinonitrile derivatives also demonstrated cytotoxic activity in HepG2 hepatocellular carcinoma cells [2]. However, no published cytotoxicity data exists specifically for 2-(4-bromo-3-fluorophenoxy)nicotinonitrile. A comment in the literature suggests one related compound showed an IC₅₀ of 28 µM, though the structural identity and assay context are not fully specified [3].

cytotoxicity MCF-7 HCT-116 HepG2 anticancer screening

Physicochemical and LogP Differentiation of 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile vs. Regioisomeric Analogs

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile exhibits a calculated LogP of 3.65 and TPSA of 45.91 Ų . Regioisomeric analogs with different halogen substitution patterns show distinct physicochemical profiles: 2-(2-chloro-4-fluorophenoxy)nicotinonitrile differs in halogen identity (Cl vs. Br) and position (2,4- vs. 4,3-substitution), while 2-(2-bromo-6-fluorophenyl)nicotinonitrile (MW 277.09 g/mol) differs in both linkage type (phenyl vs. phenoxy) and substitution pattern . The 4-bromo-3-fluoro arrangement provides a unique combination of steric bulk (Br) and electronegativity (F) that cannot be replicated by single-halogen or differently positioned analogs.

LogP physicochemical properties drug-likeness halogen substitution

Recommended Research Applications for 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile (CAS 1516062-79-5) Based on Available Evidence


Medicinal Chemistry: Building Block for Kinase-Focused Library Synthesis

This compound serves as a versatile synthetic building block for generating nicotinonitrile-based kinase inhibitor libraries. The 4-bromo-3-fluorophenoxy motif provides a functionalizable handle for further derivatization via Suzuki-Miyaura cross-coupling at the bromine position, enabling introduction of diverse aryl or heteroaryl groups. The nicotinonitrile core can subsequently be elaborated to target ATP-binding pockets of kinases including PIM-1, TNIK, and other therapeutically relevant kinases, building upon the established class-level activity of nicotinonitriles as kinase inhibitors [1][2].

Structure-Activity Relationship (SAR) Studies: Halogen Substitution Pattern Exploration

The unique 4-bromo-3-fluoro substitution pattern on the phenoxy ring enables systematic SAR studies comparing halogen electronic and steric effects on target binding. This compound can serve as a reference point for evaluating how bromine-to-chlorine substitution, fluorine positional isomerism, or ether-to-phenyl linkage modifications alter biological activity, physicochemical properties (LogP = 3.65, TPSA = 45.91 Ų), and target engagement [1]. Such studies are essential for optimizing lead compounds in early-stage drug discovery programs [2].

Negative Control or Inactive Comparator for sGC Inhibition Studies

While the structurally distinct analog NS 2028 demonstrates potent sGC inhibition (IC₅₀ = 30 nM basal, 200 nM NO-stimulated), this nicotinonitrile derivative may serve as a negative control or inactive comparator in sGC activity assays, provided internal validation confirms lack of sGC modulation [1]. Researchers should independently verify the compound's lack of sGC inhibitory activity before using it as a comparator, as no published data confirms or refutes sGC engagement for this specific compound.

Quote Request

Request a Quote for 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.